molecular formula C17H18ClNOS B12456084 2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12456084
M. Wt: 319.8 g/mol
InChI Key: SNPWLBWLSSSKIO-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C17H18ClNOS It is characterized by the presence of a chlorobenzyl group, a sulfanyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzyl isothiocyanate. This intermediate is then reacted with 2,3-dimethylaniline to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The sulfanyl group may play a role in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can be compared with other similar compounds, such as:

  • 2-[(4-chlorobenzyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
  • 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide
  • 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

These compounds share structural similarities but differ in the position of the chlorine atom or the presence of additional functional groups. The unique combination of the chlorobenzyl and dimethylphenylacetamide moieties in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H18ClNOS

Molecular Weight

319.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H18ClNOS/c1-12-6-5-9-16(13(12)2)19-17(20)11-21-10-14-7-3-4-8-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

SNPWLBWLSSSKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=CC=C2Cl)C

Origin of Product

United States

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